molecular formula C16H24O8 B2385118 Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate CAS No. 2070015-38-0

Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate

Cat. No.: B2385118
CAS No.: 2070015-38-0
M. Wt: 344.36
InChI Key: VBRYYLKXUUYJJE-UHFFFAOYSA-N
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Description

Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate, commonly known as DDDP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

DDDP has gained interest in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. DDDP has also been investigated for its potential use as a drug delivery system, as it can form self-assembled nanoparticles in water that can encapsulate hydrophobic drugs.

Mechanism of Action

DDDP exerts its biological effects through the inhibition of enzymes involved in various metabolic pathways. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. DDDP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for cell growth and division.
Biochemical and Physiological Effects:
DDDP has been shown to have antibacterial and antifungal effects against various microorganisms, including Staphylococcus aureus and Candida albicans. It has also been reported to have antitumor effects against various cancer cell lines, including breast cancer and lung cancer. DDDP has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

DDDP has several advantages for lab experiments, including its high purity and stability. It can also form self-assembled nanoparticles in water, which can be used for drug delivery applications. However, DDDP has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for DDDP research. One potential direction is to investigate its potential use as a drug delivery system for hydrophobic drugs. Another direction is to further explore its antibacterial, antifungal, and antitumor properties and to investigate its potential use as a therapeutic agent. Additionally, further studies are needed to determine its toxicity and safety profile.

Synthesis Methods

DDDP can be synthesized through a multistep process involving the reaction of diethyl malonate with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. The resulting intermediate is then reacted with 1,3-dibromopropane to yield DDDP. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.

Properties

IUPAC Name

ethyl 3-[5-(3-ethoxy-3-oxopropyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8/c1-5-21-11(17)7-9-16(10-8-12(18)22-6-2)13(19)23-15(3,4)24-14(16)20/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRYYLKXUUYJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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